4-Bromo-N-butyl-5-methoxy-2-nitroaniline
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Overview
Description
4-Bromo-N-butyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C11H15BrN2O3 It is a derivative of aniline, featuring a bromine atom, a butyl group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-butyl-5-methoxy-2-nitroaniline typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine source like N-bromosuccinimide (NBS).
Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a strong acid catalyst.
Butylation: The butyl group is introduced via alkylation, using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-butyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas and a palladium catalyst.
Major Products Formed
Oxidation: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
4-Bromo-N-butyl-5-methoxy-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-butyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the butyl and methoxy groups.
4-Bromo-2-methylaniline: Similar structure but lacks the nitro and methoxy groups.
4-Bromo-5-methoxy-2-nitroaniline: Similar structure but lacks the butyl group.
Uniqueness
4-Bromo-N-butyl-5-methoxy-2-nitroaniline is unique due to the presence of all four functional groups (bromine, butyl, methoxy, and nitro) on the benzene ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-butyl-5-methoxy-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-3-4-5-13-9-7-11(17-2)8(12)6-10(9)14(15)16/h6-7,13H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMISLNQOMYFLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681509 |
Source
|
Record name | 4-Bromo-N-butyl-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-70-0 |
Source
|
Record name | 4-Bromo-N-butyl-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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